

CAS number 131076-14-7

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Compound of Interest

Compound Name:	4,5-Dimethoxybenzene-1,2-diamine dihydrochloride
Cat. No.:	B043627

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An In-depth Technical Guide to 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7)

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7), a pivotal reagent in analytical chemistry. With a focus on its application as a pre-column fluorogenic derivatization agent for High-Performance Liquid Chromatography (HPLC), this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore its significant applications in the sensitive quantification of critical biological analytes such as α -keto acids and dicarbonyl compounds. This guide is structured to provide not just procedural steps, but also the scientific rationale, ensuring a deep and practical understanding of the reagent's capabilities.

Introduction: The Need for Sensitive Quantification

In biomedical research and clinical diagnostics, the accurate measurement of low-abundance metabolites is crucial for understanding disease pathogenesis and developing effective therapeutics. Many important biomarkers, such as α -keto acids and reactive dicarbonyls like methylglyoxal, lack a native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging.^{[1][2]} 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride, also known as 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride (DDB),

addresses this challenge by serving as a highly effective derivatization agent. It reacts with target analytes to form intensely fluorescent products, enabling their quantification with exceptional sensitivity and specificity, often down to the femtomole level.[3][4]

This guide will provide the technical framework for leveraging the power of DDB in your analytical workflows.

Chemical & Physical Properties

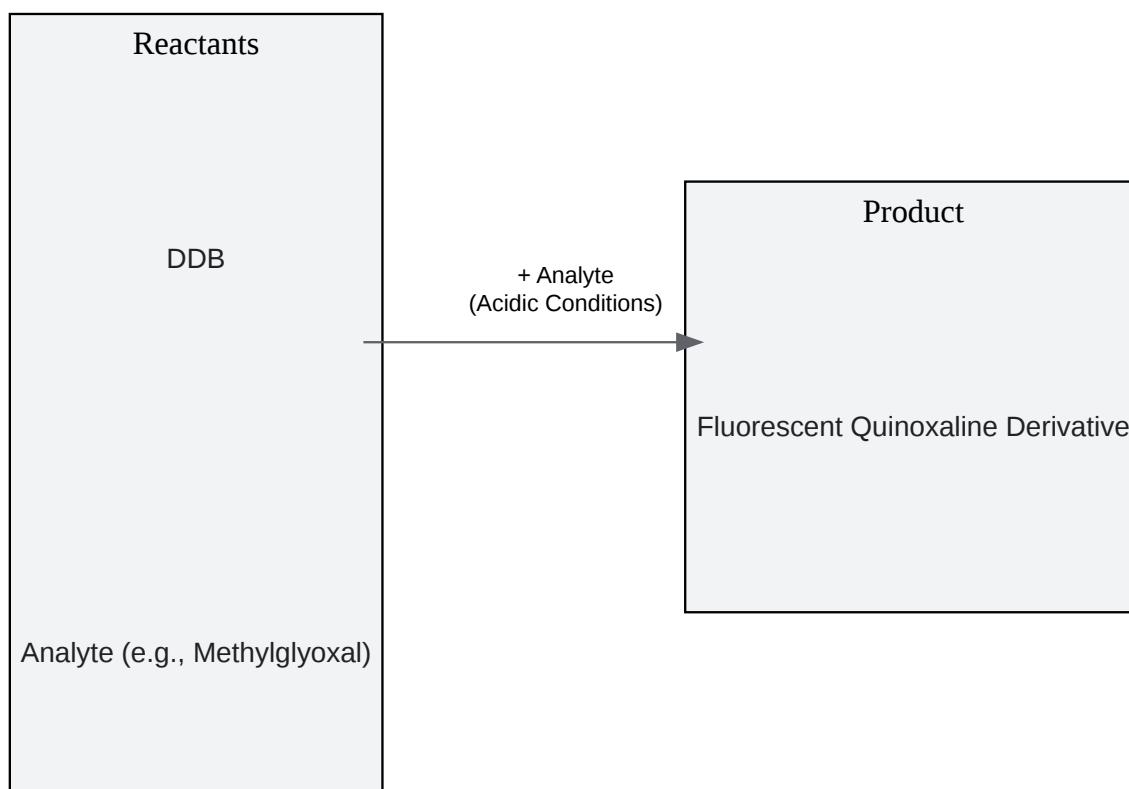
A thorough understanding of a reagent's properties is fundamental to its successful application. DDB is a crystalline solid, and its dihydrochloride salt form enhances its solubility in aqueous media, a critical feature for biological sample analysis.[5]

Property	Value	Source(s)
CAS Number	131076-14-7	[5]
Synonyms	1,2-Diamino-4,5-dimethoxybenzene dihydrochloride, DDB	[1][6]
Molecular Formula	$C_8H_{12}N_2O_2 \cdot 2HCl$ (or $C_8H_{14}Cl_2N_2O_2$)	[5]
Molecular Weight	241.11 g/mol	[6]
Appearance	White to purple crystalline powder	[5]
Solubility	Soluble in water, warm methanol, and dimethyl sulfoxide (DMSO)	[5][7]
Storage Temperature	-20°C	
Fluorescence Properties	Excitation: ~361-367 nm / Emission: ~445-448 nm (of derivative)	[8]

The Chemistry of Derivatization: Creating Fluorescence

The efficacy of DDB lies in its ability to undergo a condensation reaction with α -dicarbonyl or α -keto acid moieties. The two adjacent amino groups on the DDB molecule react with the two carbonyl groups of the analyte in an acidic environment. This reaction forms a stable, heterocyclic quinoxaline derivative, which is highly fluorescent.[1][8] This chemical transformation is the cornerstone of the assay, converting a non-fluorescent molecule into one that can be detected with high sensitivity.

Derivatization of Methylglyoxal with DDB.



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Caption: Derivatization of Methylglyoxal with DDB.

Key Applications in Research

The high sensitivity and specificity of the DDB derivatization method have made it invaluable for quantifying key metabolites in complex biological matrices.

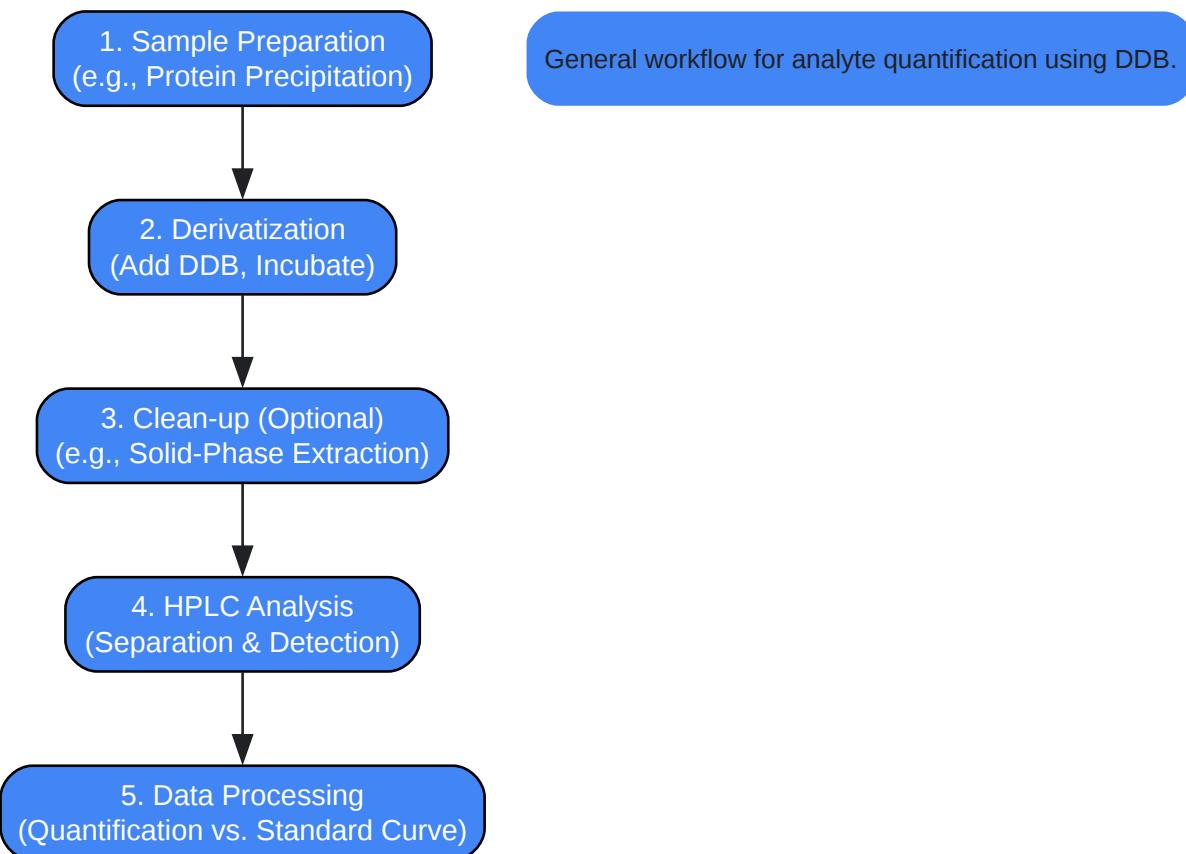
- Quantification of Methylglyoxal: Methylglyoxal (MG) is a reactive dicarbonyl compound implicated in diabetic complications and oxidative stress. DDB-based HPLC methods allow for the precise measurement of MG in blood, plasma, and tissue samples, providing critical insights into carbonyl stress.^{[1][9]} The assay involves protein precipitation, incubation with DDB to form 6,7-dimethoxy-2-methylquinoxaline, and subsequent HPLC analysis.^[9]
- Analysis of α -Keto Acids: α -keto acids are central intermediates in amino acid and carbohydrate metabolism. Their levels can be indicative of various metabolic disorders. DDB and its analogue, 1,2-diamino-4,5-methylenedioxybenzene (DMB), are widely used for the simultaneous determination of multiple α -keto acids in serum, urine, and cell cultures.^{[2][4][10]}

Experimental Protocols & Workflow

Adherence to a validated protocol is essential for reproducible and accurate results. The following sections provide a generalized workflow and methodology synthesized from established literature.^{[1][2][9]}

Overall Analytical Workflow

The process begins with sample collection and preparation, followed by the core derivatization step, and concludes with instrumental analysis and data processing.



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Caption: General workflow for analyte quantification using DDB.

Reagent Preparation

- DDB Stock Solution (Example): Prepare a 1-2 mM solution of 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride in a suitable acidic buffer (e.g., 0.1 M HCl). This solution should be prepared fresh or stored protected from light at low temperatures to minimize degradation.
- Internal Standard (IS): For robust quantification, an internal standard is crucial. A structurally similar compound, such as 6,7-dimethoxy-2,3-dimethylquinoxaline for methylglyoxal analysis, is often used.^[9]

General Derivatization Protocol

- Sample Preparation: For plasma or serum, precipitate proteins by adding an acid like trifluoroacetic acid (TFA) or perchloric acid. Centrifuge to pellet the protein and collect the supernatant.[1][9]
- Reaction Mixture: To a known volume of the acidic supernatant (or α -keto acid standard), add the DDB reagent solution and the internal standard solution.
- Incubation: Incubate the reaction mixture. Typical conditions range from 2 hours at room temperature to incubation at higher temperatures (e.g., 40°C) for a specified duration to ensure the reaction goes to completion.[9][11] The optimal time and temperature should be determined empirically for the specific analyte.
- Termination/Neutralization: Depending on the subsequent cleanup or injection solvent, the reaction may be stopped by cooling or neutralization. For some α -keto acid analyses, the acidic solution is diluted with a basic solution (e.g., NaOH) to improve peak shape during HPLC.[10]
- Injection: The resulting solution containing the fluorescent derivatives is now ready for HPLC analysis.

Representative HPLC Method

The fluorescent quinoxaline derivatives are well-suited for separation on a reversed-phase C18 column.

Parameter	Example Specification	Rationale
HPLC System	A system equipped with a gradient pump, autosampler, and fluorescence detector.	Standard for this type of analysis.
Column	Reversed-Phase C18 (e.g., 125-250 mm length, 4.6 mm ID, 5 μ m particle size).	Provides good hydrophobic retention and separation of the quinoxaline derivatives. [2]
Mobile Phase A	Water with an acidic modifier (e.g., 0.1% Formic Acid or TFA).	Suppresses ionization of any residual polar compounds and ensures good peak shape. [12]
Mobile Phase B	Acetonitrile (ACN) or Methanol.	The organic solvent used to elute the hydrophobic derivatives from the column. [2]
Elution	Gradient elution (e.g., starting at 25% B, ramping to 100% B over 15-20 minutes).	Allows for the separation of multiple derivatives with different polarities in a single run. [2]
Flow Rate	1.0 mL/min.	A standard flow rate for a 4.6 mm ID column.
Detector	Fluorescence Detector.	
Ex/Em Wavelengths	Excitation: ~365 nm, Emission: ~445 nm.	Set to the maxima for the fluorescent derivatives to ensure the highest sensitivity. [8]
Injection Volume	10-20 μ L.	A typical volume for analytical HPLC.

Safety, Handling, and Storage

As a laboratory chemical, 4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride requires careful handling to ensure user safety.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store the reagent in a tightly sealed container in a dry, dark place at the recommended temperature of -20°C to maintain its stability and reactivity.
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[7\]](#)

Conclusion

4,5-Dimethoxy-1,2-phenylenediamine dihydrochloride (CAS 131076-14-7) is a powerful and indispensable tool for the sensitive quantification of α -keto acids and dicarbonyl compounds. Its ability to form highly fluorescent derivatives enables researchers to measure these crucial analytes in complex biological matrices with a high degree of precision and accuracy. By understanding the chemical principles of the derivatization reaction and adhering to validated analytical protocols, scientists can confidently integrate this reagent into their workflows to advance research in metabolism, disease diagnostics, and drug development.

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